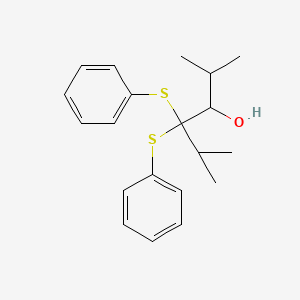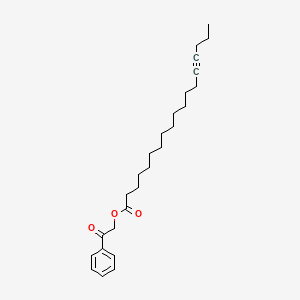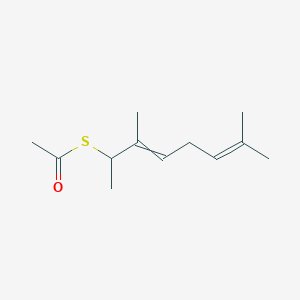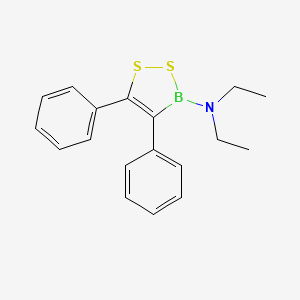
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is an organic compound with the molecular formula C20H26OS2. This compound is characterized by the presence of two phenylsulfanyl groups attached to a hexanol backbone. It is a relatively rare and unique chemical, often used in early discovery research due to its distinct structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylhexan-3-one with phenylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized use in research. the synthesis on a larger scale would involve similar reaction conditions with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol involves its interaction with molecular targets through its hydroxyl and phenylsulfanyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-4-phenylhexan-3-ol: Lacks the bis(phenylsulfanyl) groups, making it less complex.
3,4-Dimethyl-4-phenylhexan-3-ol: Similar structure but different positioning of methyl groups.
2,5-Dimethyl-2-phenyl-4-hexen-1-ol: Contains a double bond, altering its reactivity.
Uniqueness
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is unique due to the presence of two phenylsulfanyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized research applications.
Eigenschaften
CAS-Nummer |
88065-28-5 |
|---|---|
Molekularformel |
C20H26OS2 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
2,5-dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol |
InChI |
InChI=1S/C20H26OS2/c1-15(2)19(21)20(16(3)4,22-17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h5-16,19,21H,1-4H3 |
InChI-Schlüssel |
CTKYUXTVVGCISY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)


